N-(4-fluorobenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
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Description
N-(4-fluorobenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O2S and its molecular weight is 384.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of thiazole derivatives, which are structurally related to N-(4-fluorobenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, have been extensively studied. These compounds are synthesized and characterized using various analytical techniques such as 1H NMR, 13C NMR, FT-IR, UV–Vis spectroscopy, and single crystal X-ray diffraction (SC-XRD). The computational studies, including density functional theory (DFT) and time-dependent DFT (TDDFT), provide insights into their optimized geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs), indicating their potential technological applications due to significant NLO character (Haroon et al., 2019).
Photophysical Properties
The photophysical properties of related thiazolothiazole derivatives have been investigated, revealing strong blue fluorescence with high quantum yields and distinctive reversible electrochromism, which makes these compounds attractive for multifunctional optoelectronic, electron transfer sensing, and photochemical applications (Woodward et al., 2017).
Biological Activities
Thiazole derivatives exhibit various biological activities, including antimicrobial and antifungal properties. The synthesis and pharmacological evaluation of thiazolo [3,2-a] pyrimidine derivatives have shown significant anti-inflammatory and antinociceptive activities, highlighting their therapeutic potential (Alam et al., 2010). Additionally, sensor molecules based on thiazole structures have been designed to detect specific metal ions, demonstrating their applicability in chemical sensing and environmental monitoring (Xu et al., 2020).
Enzymatic Mimetic Catalysis
Nucleophilic carbenes derived from thiazolium salts, similar in structure to the thiazole core of this compound, play a crucial role in asymmetric organocatalysis, mimicking enzyme catalysis. These nucleophilic carbenes have facilitated successful enantioselective reactions, showcasing their importance in synthetic chemistry and potential industrial applications (Enders & Balensiefer, 2004).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-12-2-8-15(9-3-12)22-18(26)24-19-23-16(11-27-19)17(25)21-10-13-4-6-14(20)7-5-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJZDQPREKUNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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